molecular formula C14H15NO3 B117226 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione CAS No. 99337-98-1

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Cat. No. B117226
CAS RN: 99337-98-1
M. Wt: 245.27 g/mol
InChI Key: YLHCMDNAKVPTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a scaffold that has been explored for various biological activities. While the specific compound is not directly studied in the provided papers, the isoindoline-1,3-dione core is a common feature in the discussed research, indicating its significance in medicinal chemistry.

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. For instance, the base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones with air under transition-metal-free and reductant-free conditions has been established as an efficient method, compatible with a broad range of substrates . Additionally, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides a route to 2-substituted tetrahydroindol-4-ones, which can be further transformed into hydroxylated tetrahydroisoquinoline structures .

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been characterized using various spectroscopic techniques. For example, oxovanadium(IV) complexes of 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione have been characterized by IR, mass, UV-Vis spectral studies, ESR, and thermogravimetric analysis . Crystal structure analysis and DFT calculations have been performed to evaluate the structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, revealing significant interactions that could be responsible for its biological activity .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives participate in various chemical reactions. The interaction of 2-hydroxyisoquinoline-1,3(2H,4H)-dione with Mg(2+) and Mn(2+) has been investigated, showing complex formation and redox reactions . Additionally, the reactivity of these compounds with DNA has been studied, indicating that certain complexes can bind to DNA by intercalation and display chemical nuclease activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives have been explored in the context of their biological activity. For instance, the antiviral activities of certain derivatives against HIV-1 have been evaluated, with some compounds showing selective inhibition of the ribonuclease H function . The antimicrobial properties and DNA binding and cleavage activities of oxovanadium(IV) complexes have also been investigated . Furthermore, the inhibition of AChE by isoindoline-1,3-dione derivatives has been studied, revealing competitive inhibition and low acute toxicity .

Scientific Research Applications

Chemical and Pharmacological Research

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound with various applications in scientific research, particularly in pharmacology and chemistry. This section outlines the major applications derived from the latest scientific literature.

Pharmacological Efficacy in Psychotic and Mood Disorders Lurasidone, which contains the core structure of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, has shown efficacy and safety in treating psychotic and mood disorders. It's a second-generation antipsychotic developed for treating schizophrenia and acute bipolar depression, demonstrating effectiveness in short-term treatments. Lurasidone's advantage includes a low risk of inducing weight gain, metabolic, or cardiac abnormalities, highlighting its potential as a therapeutic option in psychiatric care (Pompili et al., 2018).

Role in Cycloaddition Reactions for Organic Synthesis Research on the chemistry of vinylindoles, which share a relation to the isoindoline structure, focuses on their behavior as dienes in cycloaddition reactions. These reactions are pivotal in synthesizing natural compounds and pharmaceuticals, offering insights into creating novel chemical entities with potential therapeutic applications (Rossi et al., 2017).

Biological Activities of Related Heterocyclic Compounds The exploration of heterocyclic compounds like 8-Hydroxyquinoline derivatives, which share functional similarities with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, has revealed significant biological activities. These activities span anti-cancer, anti-viral, and treatment of neurodegenerative disorders, suggesting a broad therapeutic potential for isoindoline derivatives in medicinal chemistry (Gupta et al., 2021).

properties

IUPAC Name

2-(4-hydroxycyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHCMDNAKVPTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

CAS RN

99337-98-1
Record name trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-aminocyclohexanol hydrochloride (6.08 g, 0.04 mole) in water (60 ml) was brought to pH 8 with aqueous sodium bicarbonate solution. N-carbethoxy-phthalimide (8.76 g, 0.04 mole) was added followed by tetrahydrofuran (until homogenous solution was obtained). The clear solution was stirred at room temperature overnight. During this time a white solid was precipitated. The tetrahydrofuran was removed in vacuo and the remaining aqueous solution was extracted with ethyl acetate until the solution was clear. The ethyl acetate extracts were combined, washed with water, dried (MgSO4) and concentrated to give 4-phthalimido cyclohexanol as a white solid (7.1 g).
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.76 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-aminocyclohexanol (3.9 g, 34 mmol) and isobenzofuran-1,3-dione (4.9 g, 34 mmol, 1.0 eq) in 100 mL of EtOH was heated at reflux for 2 days. EtOH was removed and the residue was purified by column chromatography on silica gel (eluent with DCM) to give 2-(4-hydroxycyclohexyl)isoindoline-1,3-dione as white solid (5.0 g, 59%). MS: m/z 246.0 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

K2CO3 (19.4 g, 140.6 mmol) was added to a solution of trans-4-aminocyclohexanol hydrochloride (9.0 g, 59.35 mmol) in water (150 mL) followed by N-carbethoxy phthalimide (18.8 g, 85.96 mmol). A white precipitate was formed immediately. Stirring continued at RT for 1 h. The precipitate was filtered off, washed with water and dried to afford 12 g (84%) of 2-(4-hydroxy-cyclohexyl)-isoindole-1,3-dione.
Name
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.